Balicatib Exhibits Superior Cellular Potency but Compromised Selectivity vs. Odanacatib and MIV-711
Balicatib is a potent cathepsin K inhibitor with an IC50 of 1.4 nM in enzymatic assays . However, its selectivity profile is dramatically different in whole-cell assays compared to neutral inhibitors. A direct comparison showed that while odanacatib maintains >100-fold selectivity for cathepsin K over other cathepsins in both enzyme and cell-based assays, balicatib's cellular selectivity is significantly reduced [1]. More recent comparators like MIV-711 demonstrate even greater selectivity, with a Ki of 0.98 nM and >1300-fold selectivity over other human cathepsins [2].
| Evidence Dimension | Selectivity (fold over other cathepsins) |
|---|---|
| Target Compound Data | Balicatib: IC50 = 1.4 nM (enzyme); 10-100 fold (cell-based) |
| Comparator Or Baseline | Odanacatib: IC50 ~0.2 nM (enzyme); >100 fold (cell-based). MIV-711: Ki = 0.98 nM; >1300 fold (enzyme). |
| Quantified Difference | Balicatib's cellular selectivity is >10x lower than its enzyme selectivity and >10x lower than odanacatib's cellular selectivity. |
| Conditions | Purified enzyme assays vs. whole-cell enzyme occupancy assays in human osteoclasts or fibroblasts. |
Why This Matters
For researchers, balicatib's high cellular potency makes it ideal for in vitro studies requiring maximal target engagement, but its reduced selectivity in cellular contexts necessitates careful controls, unlike odanacatib or MIV-711.
- [1] Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. View Source
- [2] Lindström, E., et al. (2018). Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711. Journal of Translational Medicine, 16, 125. View Source
